molecular formula C15H13F2NO2 B261105 N-(4-ethoxyphenyl)-2,4-difluorobenzamide

N-(4-ethoxyphenyl)-2,4-difluorobenzamide

Cat. No.: B261105
M. Wt: 277.27 g/mol
InChI Key: QIZDAQGDNGATPS-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2,4-difluorobenzamide is a fluorinated benzamide derivative characterized by a 2,4-difluorobenzoyl group attached to a 4-ethoxyaniline moiety. The compound’s synthesis typically involves condensation reactions between substituted benzoic acid derivatives and aryl amines. For instance, analogous compounds are synthesized via nucleophilic addition of hydrazides to isothiocyanates, followed by cyclization to form triazole derivatives, as demonstrated in the synthesis of related 1,2,4-triazole-3-thiones . The structural elucidation of such compounds relies on spectroscopic techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, IR, and mass spectrometry (MS). Key IR absorptions for benzamide derivatives include C=O stretching (1663–1682 cm<sup>−1</sup>) and C=S vibrations (1243–1258 cm<sup>−1</sup>), which confirm the presence of specific functional groups .

This substitution pattern also influences molecular packing in the solid state, as seen in polymorphic studies of related difluorobenzamides .

Properties

Molecular Formula

C15H13F2NO2

Molecular Weight

277.27 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2,4-difluorobenzamide

InChI

InChI=1S/C15H13F2NO2/c1-2-20-12-6-4-11(5-7-12)18-15(19)13-8-3-10(16)9-14(13)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

QIZDAQGDNGATPS-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-ethoxy group in this compound increases electron density on the aromatic ring compared to halogenated analogs like Chlorfluazuron, which may reduce electrophilic reactivity but improve solubility .
  • Fluorine positioning : Compounds with 2,4-difluoro substitution (e.g., this compound) exhibit distinct molecular packing due to C-H···F interactions, as observed in polymorphs of N-(3,5-difluorophenyl)-2,4-difluorobenzamide .

Spectroscopic and Thermal Properties

IR and NMR Data Comparison

Compound IR C=O Stretch (cm<sup>−1</sup>) <sup>1</sup>H-NMR (δ, ppm) Reference
This compound ~1660–1680 Aromatic H: 7.2–7.8 (m); OCH2CH3: 1.4 (t), 4.0 (q)
N-(2,4-difluorophenyl)-2-fluorobenzamide Not reported Aromatic H: 6.8–7.6 (m); NH: 8.2 (bs)
N-(2-aminoethyl)-N-(4-chlorophenyl)-2,4-difluorobenzamide Not reported Aromatic H: 7.08 (m); NH2: 8.22 (bs)

Key Observations :

  • The ethoxy group in this compound results in distinct <sup>1</sup>H-NMR signals for the ethyl group (δ 1.4 ppm for CH3, δ 4.0 ppm for OCH2) .
  • Amine-containing analogs like N-(2-aminoethyl)-N-(4-chlorophenyl)-2,4-difluorobenzamide show broad singlet NH2 peaks at δ 8.22 ppm .

Thermal Stability and Polymorphism

  • N-(3,5-difluorophenyl)-2,4-difluorobenzamide exists in three polymorphs, with Form 1 being 50% stiffer and 33% harder than Form 2 due to differences in C-H···F interactions .
  • The ethoxy group in this compound likely reduces melting points compared to halogenated derivatives (e.g., Chlorfluazuron, m.p. >200°C) due to weaker intermolecular forces .

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